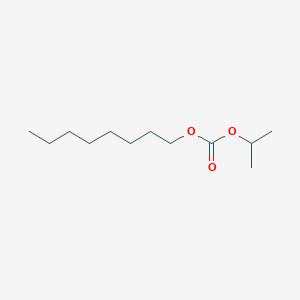
Octyl propan-2-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl propan-2-yl carbonate is a chemical compound that belongs to the class of organic carbonates It is characterized by the presence of an octyl group and a propan-2-yl group attached to a carbonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octyl propan-2-yl carbonate can be synthesized through the reaction of octanol and propan-2-ol with phosgene or its derivatives. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include temperatures ranging from 0°C to 50°C and a solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer phosgene substitutes, such as diphosgene or triphosgene, is also common to minimize the hazards associated with phosgene gas.
Análisis De Reacciones Químicas
Types of Reactions
Octyl propan-2-yl carbonate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form octanol, propan-2-ol, and carbon dioxide.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, leading to the formation of a different carbonate ester.
Nucleophilic Substitution: The carbonate group can be substituted by nucleophiles such as amines or thiols, resulting in the formation of carbamates or thiocarbonates.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and a catalyst such as hydrochloric acid or sodium hydroxide.
Transesterification: Alcohols, catalysts such as titanium alkoxides, and moderate temperatures (50°C to 100°C).
Nucleophilic Substitution: Nucleophiles like amines or thiols, solvents such as dichloromethane, and mild temperatures (0°C to 50°C).
Major Products
Hydrolysis: Octanol, propan-2-ol, and carbon dioxide.
Transesterification: Different carbonate esters depending on the alcohol used.
Nucleophilic Substitution: Carbamates or thiocarbonates.
Aplicaciones Científicas De Investigación
Octyl propan-2-yl carbonate has several scientific research applications:
Organic Synthesis:
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.
Materials Science: It is used in the production of polymers and other materials with specific properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of octyl propan-2-yl carbonate involves its ability to act as a carbonylating agent. The carbonate group can react with nucleophiles to form carbamates or other derivatives. This reactivity is due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl Carbonate: A simpler carbonate ester with two methyl groups.
Diethyl Carbonate: Contains two ethyl groups and is used in similar applications.
Diphenyl Carbonate: Contains two phenyl groups and is used in the production of polycarbonates.
Uniqueness
Octyl propan-2-yl carbonate is unique due to its combination of an octyl group and a propan-2-yl group, which imparts specific physical and chemical properties. This combination makes it suitable for applications where both hydrophobicity and reactivity are desired.
Propiedades
Número CAS |
1680-32-6 |
|---|---|
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
octyl propan-2-yl carbonate |
InChI |
InChI=1S/C12H24O3/c1-4-5-6-7-8-9-10-14-12(13)15-11(2)3/h11H,4-10H2,1-3H3 |
Clave InChI |
GXPAJEVWRLBRHB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















